

An In-depth Technical Guide to N-Methyldioctylamine (CAS: 4455-26-9)

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Compound of Interest

Compound Name: *N-Methyldioctylamine*

Cat. No.: *B1208299*

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Introduction

N-Methyldioctylamine, identified by CAS number 4455-26-9, is a tertiary aliphatic amine.^[1] It is characterized by a single methyl group and two n-octyl chains attached to a central nitrogen atom. This structure imparts significant lipophilicity, making it a valuable organic base and intermediate in various chemical syntheses.^[1] Its primary applications are found in its role as a precursor for surfactants, specifically quaternary ammonium compounds, and as an extractant in solvent extraction processes for metal recovery.^{[2][3][4]} This document provides a comprehensive technical overview of its properties, applications, safety profile, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

N-Methyldioctylamine is a clear, colorless to slightly yellow liquid or oil at room temperature.^{[1][5]} Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	4455-26-9	[1][6]
Molecular Formula	C ₁₇ H ₃₇ N	[1][6]
Molecular Weight	255.48 g/mol	[1][6]
Density	0.793 g/mL at 25 °C	[1][7]
Melting Point	-30.1 °C	[1][7]
Boiling Point	162-165 °C at 15 mmHg (20 hPa)	[1][7][8]
Flash Point	118 °C	[1][7]
Refractive Index (n ²⁰ /D)	1.4424	[1][7]
Vapor Pressure	0.00168 mmHg at 25 °C	[7]
pKa	9.97 ± 0.50 (Predicted)	[1]
Solubility	Soluble in Dichloromethane	[1][7]

Core Applications

The utility of **N-Methyldioctylamine** stems from its tertiary amine structure and long alkyl chains.

- **Intermediate for Surfactants:** It is a key intermediate in the synthesis of quaternary ammonium compounds (quats), such as Bisoctyl Dimethyl Ammonium Chloride.[1] These quats are widely used as biocides, fungicides, and phase transfer catalysts.[4][7][9]
- **Solvent Extraction:** Long-chain amines like **N-Methyldioctylamine** are effective extractants in hydrometallurgy. They are used for the liquid-liquid extraction and separation of metal ions, such as cobalt and rare-earth elements, from acidic aqueous solutions.[10]
- **Corrosion Inhibitors & Additives:** It can be used as an intermediate for corrosion inhibitors, rubber processing additives, and emulsifiers for herbicides.[4]

- Wastewater Treatment: Some sources note its potential use in wastewater treatment for removing organic matter from industrial effluents.[6]

Safety and Toxicology

N-Methyldioctylamine is classified as an irritant and is hazardous to the aquatic environment.[3][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3]

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[2][3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2][3]
STOT, Single Exposure	H335	May cause respiratory irritation	[2][3]
Aquatic Hazard (Acute)	H400	Very toxic to aquatic life	[2][3]
Aquatic Hazard (Long-term)	H410	Very toxic to aquatic life with long lasting effects	[2][8]

Experimental Protocols

Detailed methodologies for key processes involving **N-Methyldioctylamine** or analogous compounds are provided below.

Protocol 1: Representative Synthesis via N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-methylation of a long-chain secondary amine, which is a common route for producing tertiary amines like **N-Methyldioctylamine**. The

synthesis of **N-Methyldioctylamine** would typically involve the reaction of dioctylamine with a methylating agent.

Objective: To synthesize a tertiary amine by methylation of a secondary amine precursor.

Materials:

- Dioctylamine (precursor)
- Methyl iodide (methylating agent)
- Sodium carbonate (base)
- Acetonitrile (solvent)
- Diethyl ether (extraction solvent)
- Magnesium sulfate (drying agent)
- Magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve dioctylamine (1.0 eq) and sodium carbonate (1.5 eq) in acetonitrile.
- **Addition of Reagent:** Slowly add methyl iodide (1.1 eq) to the stirring suspension at room temperature.
- **Reaction:** Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

- Extraction: Dissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Methyldioctylamine**.
- Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless oil.

Protocol 2: Metal Ion Extraction from Acidic Solution

This protocol outlines a general workflow for using **N-Methyldioctylamine** as an organic phase extractant to separate a metal ion (e.g., Co(II)) from an acidic aqueous phase. This is based on established procedures for similar long-chain amine extractants.^[10]

Objective: To determine the extraction efficiency of **N-Methyldioctylamine** for a target metal ion.

Materials:

- **N-Methyldioctylamine** (extractant)
- Kerosene or other high-flashpoint aliphatic diluent
- Aqueous feed solution: A known concentration of the target metal salt (e.g., CoCl₂) in an acidic medium (e.g., 0.1 M HCl).
- Mechanical shaker or vortex mixer, centrifuge, separatory funnels, pipettes.
- Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES).

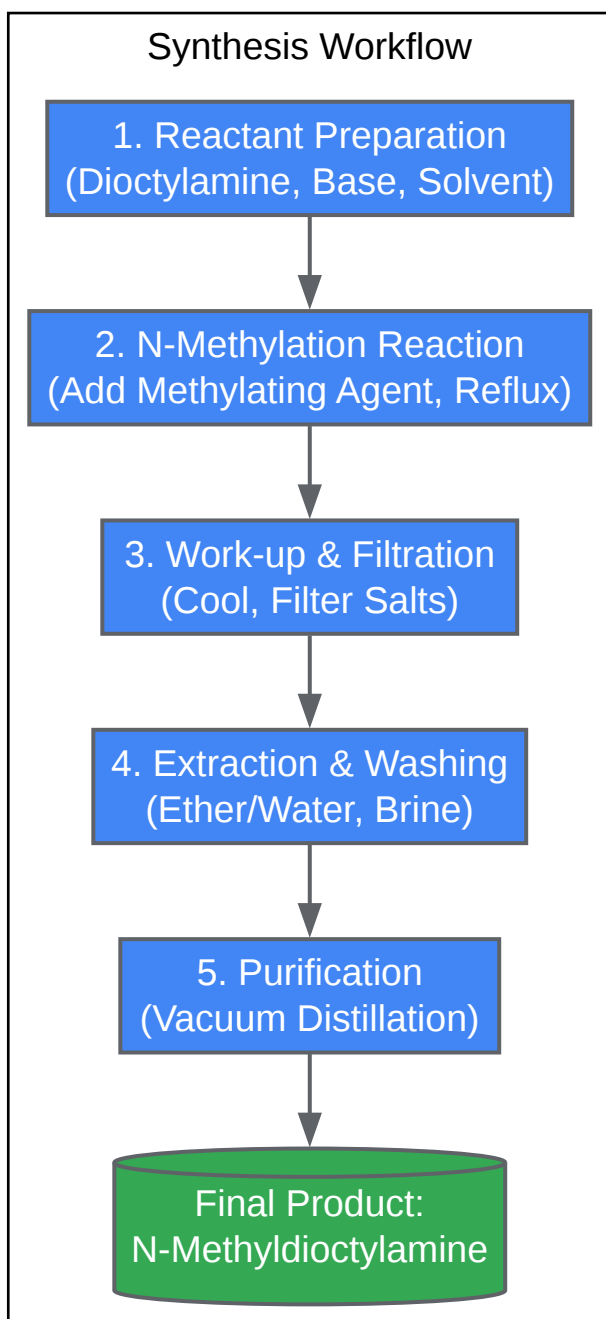
Methodology:

- Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of **N-Methyldioctylamine** (e.g., 0.5 M) in the chosen organic diluent (e.g., kerosene).

- **Aqueous Phase Preparation:** Prepare the aqueous feed solution containing the metal ion at a known concentration in the desired acidic matrix.
- **Extraction:** In a sealed vessel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each).
- **Equilibration:** Agitate the mixture vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30 minutes).
- **Phase Separation:** Separate the two phases by allowing them to settle in a separatory funnel or by using a centrifuge.
- **Sampling:** Carefully separate and collect the aqueous phase (raffinate) and the organic phase (loaded organic).
- **Analysis:** Determine the concentration of the metal ion remaining in the aqueous raffinate using an appropriate analytical technique (e.g., AAS).
- **Calculation:** Calculate the percentage of extraction (%E) using the formula: $\%E = ([M]_{\text{initial}} - [M]_{\text{final}}) / [M]_{\text{initial}} * 100$ where $[M]_{\text{initial}}$ and $[M]_{\text{final}}$ are the initial and final concentrations of the metal in the aqueous phase, respectively.

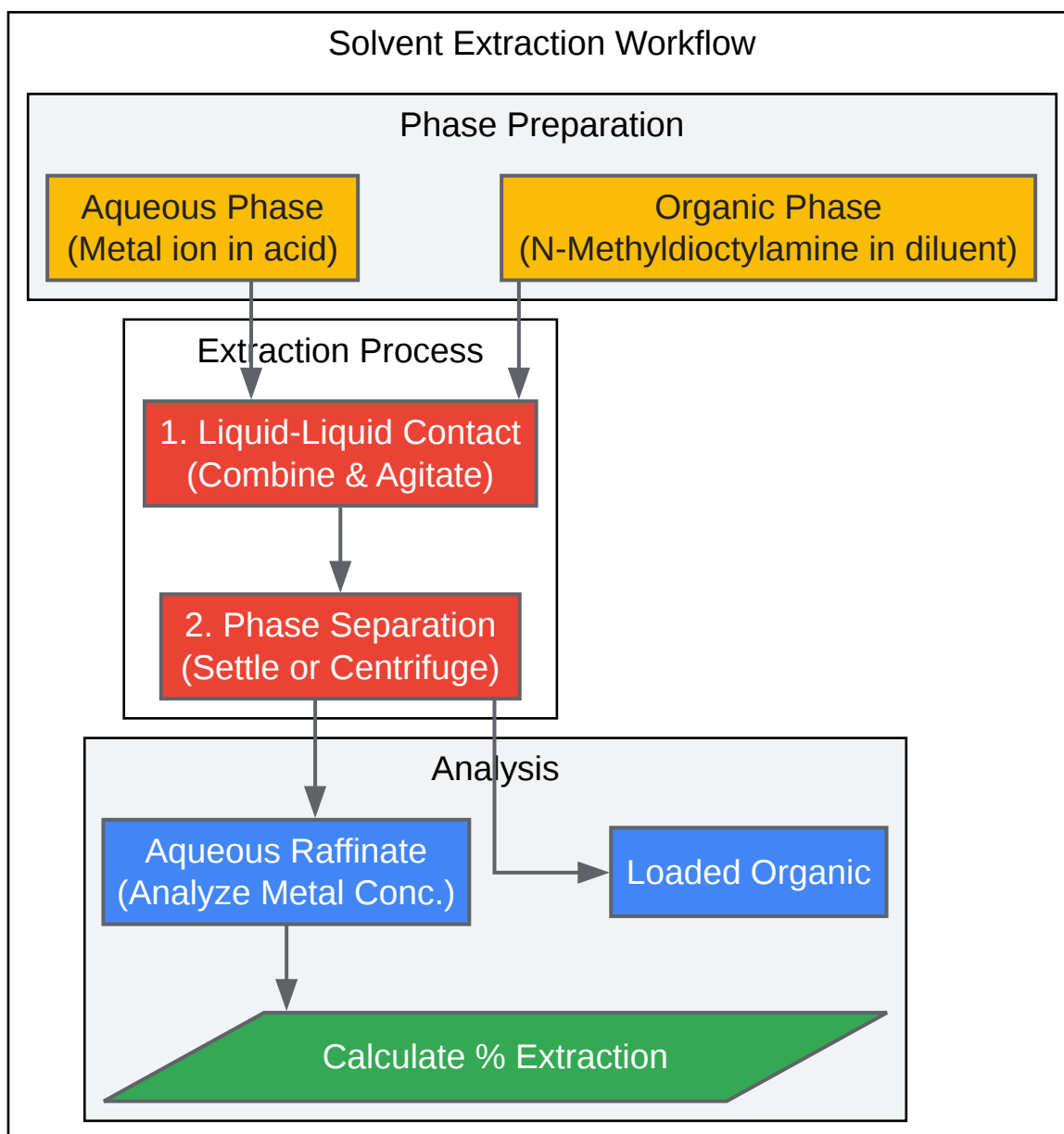
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: General workflow for the synthesis of **N-Methyldioctylamine**.



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Caption: Workflow for metal ion extraction using **N-Methyldioctylamine**.

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